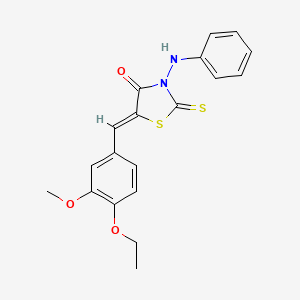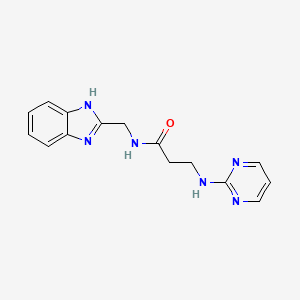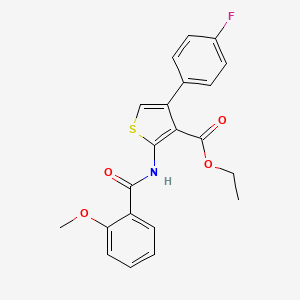
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a dibromo-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Thioether Formation: The thiol group is introduced by reacting the triazole-pyridine intermediate with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the amine group with 2,6-dibromo-4-methylphenylacetyl chloride under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It can also be used to investigate the biological activity of triazole derivatives.
Medicine
Medicinally, this compound has potential as a drug candidate due to its structural similarity to known pharmacophores. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole and pyridine rings.
作用机制
The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine ring may interact with nucleic acids or proteins, affecting their function. The dibromo-substituted phenyl group can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide: Lacks the dibromo substitution, which may affect its binding properties and biological activity.
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dichloro-4-methylphenyl)acetamide: Contains chlorine instead of bromine, potentially altering its reactivity and interactions.
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-difluoro-4-methylphenyl)acetamide: Fluorine substitution can significantly change the compound’s electronic properties and stability.
Uniqueness
The presence of the dibromo-substituted phenyl group in 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide makes it unique compared to its analogs. Bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. This feature may lead to improved biological activity and specificity, making it a valuable compound for further research and development.
属性
分子式 |
C16H14Br2N6OS |
|---|---|
分子量 |
498.2 g/mol |
IUPAC 名称 |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14Br2N6OS/c1-9-6-10(17)14(11(18)7-9)21-13(25)8-26-16-23-22-15(24(16)19)12-4-2-3-5-20-12/h2-7H,8,19H2,1H3,(H,21,25) |
InChI 键 |
FKGMUZNUUZVTFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-](/img/structure/B12156689.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(4-hydroxy-2-thioxo-1,3-thiazol-5(2H)-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156691.png)
carboxamide](/img/structure/B12156692.png)
![(4E)-4-[hydroxy(naphthalen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12156697.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12156703.png)
![methyl 2-chloro-5-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12156713.png)
![N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12156718.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12156719.png)




![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12156736.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156748.png)
